molecular formula C14H14ClNO3 B2522580 tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate CAS No. 1138161-19-9

tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate

Cat. No.: B2522580
CAS No.: 1138161-19-9
M. Wt: 279.72
InChI Key: NHLUPJYNPWVAHO-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-3-formyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology . This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a formyl group attached to the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.

    Procedure: The 6-chloroindole is reacted with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl 6-chloroindole-1-carboxylate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-chloro-3-formyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with multiple molecular targets, including enzymes and receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-chloro-3-formyl-1H-indole-1-carboxylate is unique due to the presence of both a chloro and formyl group on the indole ring. This combination allows for diverse chemical modifications and applications, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

tert-butyl 6-chloro-3-formylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-5-4-10(15)6-12(11)16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLUPJYNPWVAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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